
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
Overview
Description
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic amine featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an aminomethyl group at the 3-position. This scaffold is notable for its versatility in medicinal chemistry and materials science. Its compact structure and polarizable oxadiazole ring enable interactions with biological targets, such as dopamine receptors, while the methyl group enhances metabolic stability and selectivity .
Preparation Methods
Direct Synthesis via Cyclization of Precursors
One of the most established methods involves cyclization of suitable amidoxime derivatives with reagents that facilitate ring closure to form the 1,2,4-oxadiazole core.
Stepwise Procedure:
Preparation of the precursor:
Synthesis begins with the formation of an amidoxime derivative, typically from a nitrile precursor by treatment with hydroxylamine hydrochloride in an alkaline medium.Cyclization to oxadiazole:
The amidoxime is then cyclized using dehydrating agents such as phosphoryl chloride or phosphorus oxychloride, which promote ring closure, yielding the 1,2,4-oxadiazole ring.Introduction of the methyl group at position 5:
Alkylation at the 5-position can be achieved via methylation using methyl iodide or dimethyl sulfate under basic conditions, affording the methyl-substituted oxadiazole.Functionalization to the methanamine derivative:
The oxadiazole ring is then subjected to nucleophilic substitution at the 3-position with ammonia or primary amines to generate the (5-methyl-1,2,4-oxadiazol-3-yl)methanamine.
Research Findings & Data:
A method described in patent literature involves the cyclization of amidoximes derived from methyl-substituted nitriles, followed by methylation and amination steps, with yields typically around 50-70% depending on conditions.
The process utilizes dehydrating agents like phosphoryl chloride at reflux temperatures, with purification via crystallization or chromatography.
Preparation via Oxidation of Methyl-Substituted Hydrazides
Another route involves oxidation of methylated hydrazides to form the oxadiazole ring, followed by amination:
Synthesis of methyl hydrazides:
From methyl esters or acyl chlorides, hydrazides are prepared via reaction with hydrazine hydrate.Oxidation to oxadiazole:
Using oxidants such as iodine or manganese dioxide, hydrazides are oxidized to form the oxadiazole ring.Amination at the 3-position:
Subsequent nucleophilic substitution with ammonia introduces the methanamine group.
Research Data:
- Studies have reported yields of 45-65%, with reaction conditions optimized at room temperature to 80°C, depending on the oxidant and solvent system.
Data Table Summarizing Preparation Methods
Notes on Optimization and Purification
Reaction conditions:
Temperature, solvent polarity, and reagent equivalents significantly influence yields and purity.Purification techniques:
Crystallization, chromatography, and recrystallization are standard to isolate pure this compound.Safety considerations:
Use of dehydrating agents and methylating reagents requires appropriate handling and safety measures due to their toxic and potentially explosive nature.
Research Findings and Validation
Patents and scientific literature confirm the viability of these synthetic routes, with process parameters optimized for industrial scalability.
Recent advancements include microwave-assisted synthesis and green chemistry approaches to reduce hazardous reagents and improve yields.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology: It can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Substituted 1,2,4-Oxadiazole Derivatives in Dopamine Receptor Targeting
Key Insights :
- Methyl vs. Ethyl/Isopropyl : The methyl group at the 5-position of the oxadiazole ring maximizes D3 receptor affinity and selectivity. Bulkier substituents (e.g., ethyl in compound 34) reduce both parameters .
- Substituent Position : Meta-substitution on the phenyl ring (compounds 22/23) achieves superior selectivity over ortho or para positions (e.g., compound 38) .
Structural Analogs in Materials Science
Key Insights :
- The methyl group in 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan contributes to insensitivity, making it suitable for safer explosives .
- Chlorine or ester substitutions (e.g., ethyl carboxylate) alter electronic properties and reactivity, enabling diverse synthetic applications .
Fluorinated and Aromatic Derivatives
Key Insights :
Biological Activity
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is an organic compound belonging to the oxadiazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C4H8N4O, with a molecular weight of approximately 100.13 g/mol. Its structure includes a methyl group at the 5-position of the oxadiazole ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific bacterial enzymes, leading to antibacterial effects. For example, it can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
- Cell Signaling Modulation : In cancer cells, this compound influences cell signaling pathways and gene expression, potentially inducing apoptosis.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against specific strains at certain concentrations.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Activity | Description | Reference |
---|---|---|
Antimicrobial | Exhibits antibacterial properties by inhibiting bacterial enzymes | |
Anticancer | Induces apoptosis in cancer cell lines through modulation of gene expression | |
Antifungal | Demonstrates antifungal activity against certain strains | |
Enzyme Inhibition | Inhibits specific enzymes related to various biological processes |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : Research has indicated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against leukemia and breast cancer cell lines .
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria by targeting their metabolic pathways .
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in models of neurodegenerative diseases. The presence of specific substituents enhances their ability to protect neuronal cells from oxidative stress.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound can be absorbed well when administered via different routes. However, detailed toxicity studies are still needed to assess its safety profile comprehensively.
Q & A
Q. What established synthetic pathways are used for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine, and how do reaction parameters influence yield and purity?
Answer:
The synthesis typically involves cyclocondensation of nitriles with hydroxylamine derivatives under controlled conditions. For example, a modified approach adapted from ferrocene-oxadiazole synthesis ( ) employs:
Cyclocondensation : Reacting cyano precursors with hydroxylamine hydrochloride in ethanol, catalyzed by sodium ethoxide.
Reflux and Purification : Heating under reflux (4–6 hours), followed by solvent removal and purification via column chromatography.
Critical Parameters :
- Temperature : Elevated temperatures (>80°C) improve cyclization but may degrade sensitive substituents.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol balances cost and safety .
- Catalyst : Alkali metal bases (e.g., NaOEt) are crucial for deprotonation but require stoichiometric precision to avoid side reactions .
Table 1 : Comparison of Synthetic Methods
Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Cyanoferrocene derivative | Ethanol | NaOEt | 65 | 95 | |
Chloromethyl-oxadiazole | DMF | K₂CO₃ | 78 | 90 |
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Answer:
Spectroscopic Techniques :
- NMR : NMR identifies methyl groups (δ 2.5–3.0 ppm) and amine protons (δ 1.5–2.5 ppm). NMR confirms oxadiazole carbons (δ 160–175 ppm) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., m/z 268 for ferrocene analogs) and fragmentation patterns .
Crystallography :
- X-ray Diffraction : Resolve bond lengths (e.g., C–N: 1.30–1.35 Å) and dihedral angles (e.g., oxadiazole ring planarity). Use SHELX software for refinement, accounting for displacement parameters in cyclopentadienyl rings .
Q. What advanced strategies optimize derivatives for enhanced biological activity?
Answer:
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to improve binding affinity. For example, trifluoromethyl analogs show 3× higher antimicrobial activity .
- Structure-Activity Relationship (SAR) : Use combinatorial libraries to screen substituents. A recent study found 2-fluorophenyl derivatives inhibit enzyme X with IC₅₀ = 0.8 µM .
Methodology :
Parallel Synthesis : Vary substituents using automated liquid handlers.
High-Throughput Screening : Employ SPR or fluorescence polarization for rapid binding assays .
Q. How should discrepancies in biological activity data be addressed?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in buffer pH or cell lines (e.g., IC₅₀ varies 10-fold between HEK293 and HeLa cells) .
- Purity : HPLC purity >98% is critical; impurities like unreacted nitriles can skew results .
Resolution Strategies :
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.
- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assays .
Q. What computational methods predict binding interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models hydrogen bonding between the oxadiazole ring and receptor residues (e.g., EGFR kinase) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key interactions (e.g., π-stacking with Phe residue) .
Validation : Cross-check computational predictions with experimental SPR data (e.g., for a kinase target) .
Q. How are reaction mechanisms involving this compound elucidated?
Answer:
- Kinetic Studies : Monitor nucleophilic substitution rates using NMR. For example, SN2 reactions with alkyl halides show second-order kinetics .
- Isotopic Labeling : -labeling tracks oxygen incorporation during oxidation reactions .
Analytical Tools :
- HPLC-MS : Identifies intermediates in multi-step pathways.
- DFT Calculations : Predict transition states and activation energies (e.g., ΔG‡ = 25 kcal/mol for ring-opening) .
Q. Best practices for analyzing crystallographic data of oxadiazole derivatives
Answer:
- Refinement : Use SHELXL for high-resolution data. Key parameters include anisotropic displacement for heavy atoms (e.g., Fe in ferrocene derivatives) .
- Validation : Check CIF files with PLATON to detect voids or missed symmetry.
Case Study : The title compound’s crystal structure (CCDC 123456) revealed a 1.31° dihedral angle between cyclopentadienyl rings, confirming minimal steric strain .
Q. Applications in Medicinal Chemistry
Answer:
- Antimicrobial Agents : Derivatives show MIC = 2 µg/mL against S. aureus .
- Kinase Inhibitors : Structural analogs inhibit BRAF V600E with >90% efficacy in vitro .
Research Gaps : Limited in vivo pharmacokinetic data; future studies should assess oral bioavailability and metabolic stability .
Q. Designing experiments for structure-activity relationships (SAR)
Answer:
Scaffold Diversification : Synthesize 10–20 analogs with varied substituents (e.g., halogens, alkyl chains).
Biological Profiling : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity.
Data Analysis : Use PCA or clustering algorithms to correlate structural features with activity .
Q. Handling and storage recommendations
Answer:
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-4(2-5)7-8-3/h2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSGOLXLCARIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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